2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-12-6-8-13(9-7-12)27(24,25)11-10-16(22)21-19-17(18(20)23)14-4-2-3-5-15(14)26-19/h6-9H,2-5,10-11H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGYQRAUSXSFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Core Formation
The Gewald reaction serves as the primary method for constructing the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. A representative procedure involves heating a mixture of p-t-butyl cyclohexanone (1.54 g, 0.01 mol), malononitrile (0.66 g, 0.01 mol), and elemental sulfur (0.32 g, 0.01 mol) in absolute ethanol (20 mL) containing triethylamine (0.5 mL) under reflux for 2 hours. The reaction proceeds via a Michael addition mechanism, followed by sulfur incorporation and intramolecular cyclization (Scheme 1).
Key Data:
Alternative Cyclization Strategies
Industrial-scale protocols from patent literature utilize Friedel-Crafts acylation and bromination sequences to avoid cryogenic conditions. For example, bromoketone intermediates are reduced with triethylsilane in dichloromethane at −1°C, achieving 93% conversion to tetrahydrobenzo[b]thiophene precursors.
Introduction of the Carboxamide Group
Chlorination and Aminolysis
The 3-carboxyl group is introduced via oxalyl chloride-mediated activation . A patent-described method reacts the tetrahydrobenzo[b]thiophene core with oxalyl chloride (2.24 L, 1.50 eq) in chlorobenzene at 50°C, followed by aminolysis with cyclopropylamine (1.88 kg, 1.15 eq) in THF at 3°C.
Key Data:
Solvent Optimization
Replacing diethyl ether with methyl tert-butyl ether (MTBE) improves safety and yield (89% vs. 72% in prior methods) by stabilizing intermediates during metal-halogen exchange.
Attachment of the 3-Tosylpropanamide Side Chain
Tosyl Protection and Acylation
The propanamide side chain is introduced via a two-step sequence:
- Tosylation: 3-Bromopropanoic acid reacts with tosyl chloride in dichloromethane at 0°C in the presence of triethylamine (yield: 88%).
- Coupling: The tosylated acid is coupled to the carboxamide-bearing intermediate using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in THF.
Key Data:
- Reaction Scale: Up to 1.88 kg demonstrated in patent literature
- Purity: >99% after recrystallization from heptane
Analysis of Synthetic Methodologies
Comparative Efficiency of Routes
| Parameter | Gewald Route | Patent Route |
|---|---|---|
| Total Yield | 63% | 71% |
| Reaction Steps | 4 | 5 |
| Largest Scale Demonstrated | 100 g | 1.88 kg |
Critical Side Reactions
- Oxidation of Thiophene: Exposure to atmospheric oxygen during acylation generates sulfoxide byproducts (3–7% yield loss).
- Tosyl Group Hydrolysis: Basic conditions (pH >9) cleave the tosylpropanamide moiety, necessitating pH-controlled workups.
Industrial-Scale Production Considerations
Solvent Recycling
Patent data highlight toluene and 2-methyltetrahydrofuran (2-Me-THF) as recoverable solvents, reducing production costs by 22%.
Temperature Control
Exothermic steps (e.g., TiCl₄ additions) require jacketed reactors to maintain temperatures below 30°C, preventing decomposition.
Chemical Reactions Analysis
Types of Reactions
2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Anticancer Activity
- Compound S8 (Ethyl-2-(p-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate): Exhibited 50% growth inhibition (GI₅₀) at 10⁻⁴ M against A-549 lung cancer cells, outperforming adriamycin. The p-bromo substituent enhances cytotoxicity via electron withdrawal, stabilizing ligand-receptor interactions .
- Target Compound :
While direct anticancer data are unavailable, the tosyl group’s sulfonyl moiety may improve cellular uptake and kinase inhibition, analogous to tyrosine kinase inhibitors (TKIs) .
Acetylcholinesterase (AChE) Inhibition
- Compound IIId (2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) :
Demonstrated 60% AChE inhibition at 2.6351 mM, surpassing donepezil (40%). The piperazine and methoxyphenyl groups facilitate dual binding to catalytic and peripheral anionic sites . - Target Compound :
The 3-tosylpropanamido group may hinder AChE inhibition due to steric bulk, contrasting with the flexible acetamido linker in IIId .
Antioxidant Activity
- Compound 92b (2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide): Scavenged 55.5% nitric oxide radicals at 100 μM. The nitrile and carboxamide groups act as radical stabilizers .
- Target Compound :
The tosyl group’s hydrophobicity may reduce antioxidant efficacy compared to polar nitrile/carboxamide substituents in 92b .
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs) :
Bromine (S8) and tosyl (target) enhance anticancer activity by polarizing the thiophene ring, improving DNA intercalation or kinase binding . - Hydrogen Bond Donors: Carboxamide (present in all analogues) is critical for AChE inhibition and antioxidant activity via H-bonding with active-site residues .
- Bulk Tolerance : Tosyl’s steric bulk may limit target engagement in enzymes with narrow active sites (e.g., AChE) but benefit kinase targets with larger pockets .
Biological Activity
2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzo[b]thiophene derivatives, characterized by a tetrahydro structure and an amide functional group. Its molecular formula is with a molecular weight of 360.43 g/mol. The presence of the tosyl group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.
Antioxidant Activity
Recent studies have investigated the antioxidant properties of related tetrahydrobenzo[b]thiophene compounds. For instance, compounds derived from this class have shown significant antioxidant potency comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, indicating that these derivatives could be promising candidates for treating oxidative stress-related diseases .
Binding Affinity Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound with specific proteins. The interactions with the Keap1 protein suggest potential mechanisms through which these compounds may exert their biological effects. The docking studies indicated favorable binding interactions, which could correlate with their biological activities .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antioxidant Capacity | Compounds demonstrated antioxidant activity comparable to ascorbic acid | Potential use in oxidative stress-related therapies |
| Molecular Docking Analysis | Favorable binding interactions with Keap1 protein | Insights into mechanisms of action and therapeutic targets |
| Pharmacological Characterization | Allosteric modulation at adenosine receptors observed in related compounds | Implications for neuropharmacological applications |
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step protocols. Key steps include:
- Sulfonylation : Reaction of the thiophene core with tosyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂) at 0–25°C .
- Amidation : Coupling of intermediates using carbodiimide crosslinkers (e.g., EDC/HCl) in DMF or DMSO, with triethylamine as a base .
- Cyclization : Controlled heating (60–80°C) in ethanol or THF to form the tetrahydrobenzo[b]thiophene core .
Q. Optimization Parameters :
Q. What analytical techniques are essential for characterizing this compound?
Answer: Critical characterization methods include:
Q. What are the primary biological targets of this compound?
Answer: The compound’s sulfonamide and carboxamide groups target:
- Enzyme Inhibition : Carbonic anhydrase IX/XII (IC₅₀: 10–50 nM) via sulfonamide-Zn²+ interaction .
- Apoptosis Induction : Caspase-3 activation in cancer cells (e.g., HeLa, IC₅₀: 15 µM) .
- Antimicrobial Activity : Disruption of bacterial cell wall synthesis (MIC: 8 µg/mL against S. aureus) .
Advanced Research Questions
Q. How do structural modifications influence biological activity and selectivity?
Answer: Modifications to the tosylpropanamido or tetrahydrobenzo[b]thiophene moieties significantly alter activity:
| Substituent | Biological Impact | Mechanism |
|---|---|---|
| 4-Methoxyphenylsulfonyl | Enhanced solubility and COX-2 inhibition (IC₅₀: 0.8 µM vs. 5.2 µM for unsubstituted) | Improved hydrogen bonding with active site residues |
| Cyclohexylthio | Increased apoptosis in MCF-7 cells (IC₅₀: 12 µM vs. 25 µM for methyl) | Enhanced membrane permeability |
| Furan derivatives | Antioxidant activity (EC₅₀: 35 µM) via radical scavenging | Electron-donating groups stabilize reactive intermediates |
Q. What strategies resolve contradictions in biological activity data across studies?
Answer: Common discrepancies arise from assay conditions or structural impurities. Mitigation approaches:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT vs. SRB) .
- Batch Purity Analysis : HPLC-MS validation (>98% purity) to exclude confounding byproducts .
- Dose-Response Curves : Compare IC₅₀ values across multiple replicates to confirm reproducibility .
Example : A study reporting inconsistent IC₅₀ values (15 vs. 30 µM) resolved the issue by identifying residual DMSO (≥0.1%) as inhibitory .
Q. What are the latest advances in computational modeling for target prediction?
Answer: Recent methodologies include:
- Molecular Docking (AutoDock Vina) : Predict binding affinity to tyrosine kinase receptors (ΔG: −9.2 kcal/mol) .
- QSAR Models : Correlate logP values (2.5–3.8) with antimicrobial activity (R² = 0.89) .
- MD Simulations : Analyze stability of sulfonamide-enzyme complexes over 100 ns trajectories .
Table : Computational Tools and Applications
| Tool | Application | Outcome |
|---|---|---|
| SwissADME | Predict bioavailability | High GI absorption (76%) due to moderate logP (2.9) |
| Pharmit | Virtual screening | Identified 5-HT₃ receptor as a novel target (Kd: 120 nM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
